LHF-535
Overview
Description
LHF-535 is a small-molecule antiviral compound currently under development as a therapeutic option to treat Lassa fever and other viral hemorrhagic fevers of arenavirus origin . It has shown promising results in preclinical and clinical studies, demonstrating potent antiviral activity against a broad array of hemorrhagic fever arenaviruses .
Preparation Methods
Synthetic Routes and Reaction Conditions
LHF-535 is synthesized through a series of chemical reactions involving the formation of benzimidazole derivatives . The synthetic route typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions to form the benzimidazole core structure. Subsequent modifications, such as alkylation or acylation, are performed to introduce specific functional groups that enhance the antiviral activity of the compound .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
LHF-535 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may affect its antiviral activity.
Reduction: Reduction reactions can be used to modify the functional groups on the benzimidazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium azide and alkyl halides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various benzimidazole derivatives with different functional groups that contribute to the compound’s antiviral activity .
Scientific Research Applications
LHF-535 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of benzimidazole derivatives.
Biology: Investigated for its antiviral activity against arenaviruses and other viral pathogens.
Medicine: Developed as a therapeutic agent for the treatment of Lassa fever and other viral hemorrhagic fevers.
Industry: Potential use in the development of antiviral drugs and treatments for viral infections
Mechanism of Action
LHF-535 exerts its antiviral effects by inhibiting the entry of the virus into target host cells. It targets the viral envelope glycoprotein, preventing the virus from binding to and entering the host cell. This inhibition suppresses viral replication and reduces the spread of the virus within the host . The molecular targets and pathways involved include the viral glycoprotein complex and host cell receptors that facilitate viral entry .
Comparison with Similar Compounds
LHF-535 is compared with other similar compounds, such as ST-193, which is also a benzimidazole derivative with antiviral activity against arenaviruses . While both compounds target the viral envelope glycoprotein, this compound has shown broader-spectrum activity and higher potency against different lineages of Lassa virus and related arenaviruses . Other similar compounds include favipiravir and ribavirin, which are used as antiviral agents but have different mechanisms of action and efficacy profiles .
List of Similar Compounds
- ST-193
- Favipiravir
- Ribavirin
This compound stands out due to its specific targeting of the viral envelope glycoprotein and its potent antiviral activity across multiple arenavirus strains .
Properties
IUPAC Name |
2-[4-[(Z)-2-[1-(4-propan-2-yloxyphenyl)benzimidazol-5-yl]ethenyl]phenyl]propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O2/c1-19(2)31-24-14-12-23(13-15-24)29-18-28-25-17-21(9-16-26(25)29)6-5-20-7-10-22(11-8-20)27(3,4)30/h5-19,30H,1-4H3/b6-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNZTRPIBJSUIX-WAYWQWQTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)C=CC4=CC=C(C=C4)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)/C=C\C4=CC=C(C=C4)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1450929-77-7 | |
Record name | LHF-535 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1450929777 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LHF-535 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BET7FM8SQG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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